

Analyzing the safety profile of Pizuglanstat from clinical trials

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Pizuglanstat Safety Profile: A Technical Resource

This technical support center provides researchers, scientists, and drug development professionals with a concise overview of the safety profile of **Pizuglanstat** (TAS-205) based on available clinical trial data. The information is presented in a question-and-answer format to directly address potential inquiries during experimental planning and analysis.

Frequently Asked Questions (FAQs)

Q1: What is **Pizuglanstat** and its mechanism of action?

Pizuglanstat (also known as TAS-205) is an investigational drug that acts as a selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS).[1][2][3] By inhibiting HPGDS, **Pizuglanstat** decreases the production of prostaglandin D2 (PGD2), a molecule implicated in exacerbating the inflammatory response and muscle necrosis in Duchenne muscular dystrophy (DMD).[1] The therapeutic goal was to control the decline in motor function in patients with DMD, irrespective of the specific dystrophin gene mutation.[1][2]

Q2: What is the overall clinical development status of Pizuglanstat?

Pizuglanstat has been evaluated in Phase 1, Phase IIa, and Phase III clinical trials for the treatment of Duchenne muscular dystrophy.[4][5][6] However, the Phase III REACH-DMD trial,



which enrolled 82 male DMD patients in Japan, did not meet its primary endpoint for efficacy in the ambulatory cohort.[1][3][5][6] Detailed results from this trial are anticipated to be presented at a future academic conference.[1][3][6] The safety data from a non-ambulatory cohort in the Phase III study has not yet been publicly released.[1][7]

Q3: What are the known adverse events associated with **Pizuglanstat** from clinical trials?

Based on publicly available data, the reported adverse events associated with **Pizuglanstat** are limited. A Phase 1 mass balance study in healthy male volunteers reported urticaria (hives) as a non-severe, manageable adverse drug reaction.[4] A Phase IIa study in DMD patients reported no drug-related adverse reactions.[5] Detailed safety data from the larger Phase III trial have not yet been fully disclosed.[1][7]

Clinical Trial Safety Data

The following tables summarize the key safety findings from published clinical trials of **Pizuglanstat**.

Table 1: Safety Profile of **Pizuglanstat** in a Phase 1 Mass Balance Study

Parameter	Finding	Reference	
Study Identifier	NCT04825431	[4]	
Study Population	6 healthy adult males	[4]	
Dosage	Single oral dose of 400 mg [14C]pizuglanstat	00 mg [4]	
Adverse Drug Reactions	Urticaria reported in 2 of 6 participants (33.3%)	[4]	
Severity of ADRs	Non-severe and manageable with treatment	[4]	
Other Safety Events	No other clinically significant safety events were observed	[4]	

Table 2: Overview of Safety Findings in Phase IIa and Phase III Studies



Study Phase	Number of Patients	Key Safety Observation	Reference
Phase IIa	35	No drug adverse reactions were observed.	[5]
Phase III	82 (ambulatory)	Detailed safety data not yet publicly available.	[1][3][6]

Experimental Protocols

Methodology for the Phase 1 Mass Balance Study (NCT04825431)

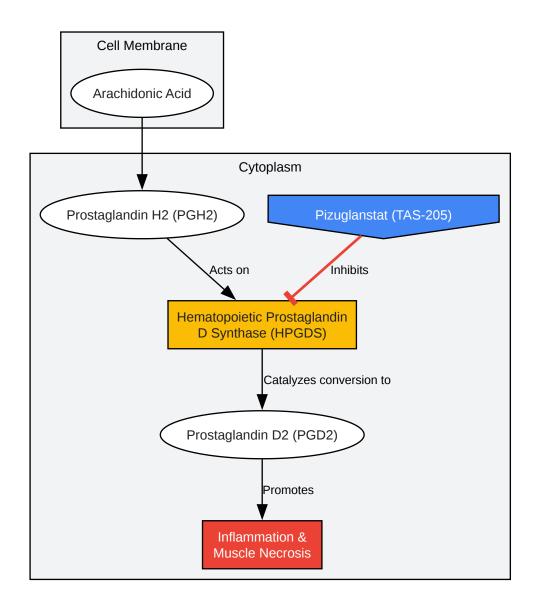
This study aimed to characterize the absorption, metabolism, and excretion of Pizuglanstat.[4]

- Participants: Six healthy male adults with a median age of 26 years.[4]
- Dosing: A single oral dose of a solution containing 400 mg of Pizuglanstat and 1 megabecquerel of carbon-14 ([14C]) labeled Pizuglanstat was administered.[4]
- Sample Collection: Plasma, urine, and feces were collected over 168 hours to measure radioactivity and identify metabolites.[4]
- Safety Monitoring: Participants were monitored for adverse events, and clinical safety assessments were conducted.[4]

Visualizations

Signaling Pathway of Pizuglanstat



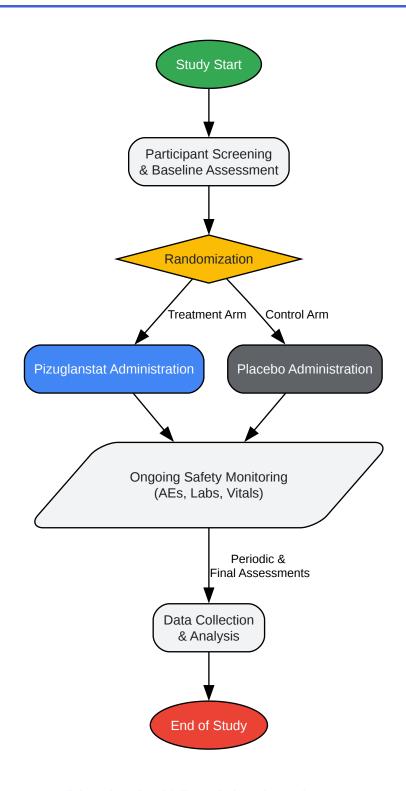


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Caption: Mechanism of action of Pizuglanstat in inhibiting the HPGDS pathway.

General Workflow for Clinical Trial Safety Assessment





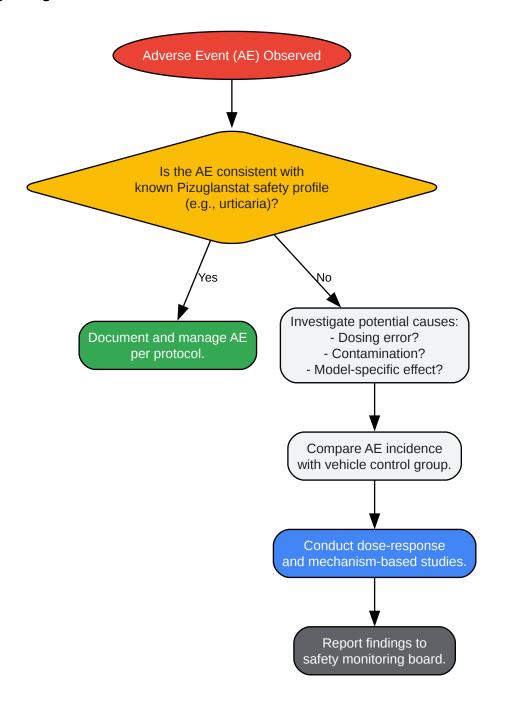
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Caption: A generalized workflow for assessing safety in a placebo-controlled clinical trial.

Troubleshooting Guide



Issue: An unexpected adverse event (AE) is observed in an in vitro or in vivo model after administering **Pizuglanstat**.



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